2-Chloro-1-ethoxy-3-fluoro-4-(trifluoromethyl)benzene
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Overview
Description
2-Chloro-1-ethoxy-3-fluoro-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of chlorine, ethoxy, fluoro, and trifluoromethyl groups attached to a benzene ring. This compound is notable for its unique chemical structure, which imparts specific physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloro-4-fluorobenzotrifluoride with ethyl alcohol in the presence of a base, such as sodium ethoxide, under reflux conditions . This reaction facilitates the substitution of the hydrogen atom on the benzene ring with an ethoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-ethoxy-3-fluoro-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, where electrophiles replace hydrogen atoms on the benzene ring.
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles in the presence of suitable reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, iodine) and Lewis acids (e.g., aluminum chloride) as catalysts.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can facilitate the substitution of the chlorine atom.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, EAS reactions can yield halogenated derivatives, while nucleophilic substitution can produce various substituted benzene compounds.
Scientific Research Applications
2-Chloro-1-ethoxy-3-fluoro-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.
Medicine: It is a precursor in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-Chloro-1-ethoxy-3-fluoro-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The ethoxy and fluoro groups can influence the compound’s binding affinity and specificity towards its targets, modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzotrifluoride: Similar in structure but lacks the ethoxy and fluoro groups.
2-Chloro-4-fluorobenzotrifluoride: Similar but lacks the ethoxy group.
Oxyfluorfen: Contains a trifluoromethyl group but has different substituents on the benzene ring.
Uniqueness
2-Chloro-1-ethoxy-3-fluoro-4-(trifluoromethyl)benzene is unique due to the combination of its substituents, which confer specific chemical and physical properties. The presence of the ethoxy group enhances its solubility in organic solvents, while the trifluoromethyl group increases its stability and lipophilicity. These properties make it particularly valuable in the synthesis of pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
2-chloro-1-ethoxy-3-fluoro-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF4O/c1-2-15-6-4-3-5(9(12,13)14)8(11)7(6)10/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGVBTVPDFHCTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)C(F)(F)F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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